Sodium 7-chloroperfluoroheptanoate
Description
Sodium 7-chloroperfluoroheptanoate (CAS 136176-46-0) is a fluorinated surfactant with the molecular formula C₇HClF₁₂O₂Na. Its structure consists of a seven-carbon perfluorinated chain terminated by a carboxylic acid group (COO⁻Na⁺) and a chlorine substituent at the seventh carbon (terminal position) . This unique combination of a fully fluorinated backbone and a reactive chlorine atom distinguishes it from conventional perfluorinated carboxylates. Perfluorinated compounds are valued for their chemical inertness, thermal stability, and surfactant properties, making them useful in industrial applications such as firefighting foams, coatings, and polymer processing. The chlorine substituent may influence reactivity, solubility, and environmental behavior compared to non-halogenated analogs .
Properties
IUPAC Name |
sodium;7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF12O2.Na/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(21)22;/h(H,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFWMVXZORZWHI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF12NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 7-chloroperfluoroheptanoate typically involves the fluorination of heptanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where heptanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in perfluoroheptanoic acid. The subsequent chlorination and neutralization with sodium hydroxide yield this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through distillation and recrystallization to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Sodium 7-chloroperfluoroheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different perfluorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form perfluorinated carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) is often employed for oxidation reactions.
Major Products Formed
Substitution: Formation of various perfluorinated derivatives.
Reduction: Formation of perfluorinated alcohols.
Oxidation: Formation of perfluorinated carboxylic acids.
Scientific Research Applications
Industrial Applications
Surfactant Properties
Sodium 7-chloroperfluoroheptanoate is primarily used as a surfactant due to its unique chemical structure, which imparts excellent wetting and emulsifying properties. It is particularly effective in formulations for:
- Coatings : Utilized in industrial coatings for its ability to enhance surface properties and durability.
- Cleaning Agents : Employed in formulations for cleaning products, especially those designed for high-performance applications in the automotive and aerospace industries.
Table 1: Industrial Applications of this compound
| Application Type | Description |
|---|---|
| Coatings | Enhances adhesion and durability in industrial coatings. |
| Cleaning Agents | Used in high-performance cleaning formulations. |
| Firefighting Foams | Incorporated into foams to suppress flammable liquids. |
Environmental Applications
Contaminant Remediation
Research indicates that this compound can be utilized in environmental remediation processes. Its surfactant properties allow it to mobilize hydrophobic contaminants in soil and water, making it effective in:
- Soil Washing : Facilitating the removal of hydrophobic pollutants from contaminated soils.
- Groundwater Treatment : Enhancing the solubility of contaminants, thereby improving extraction efficiency during groundwater remediation efforts.
Biotechnology Applications
Cell Culture Enhancement
This compound has been investigated for its potential applications in biotechnology, particularly in enhancing cell culture systems. Its ability to dissolve gases more effectively than water can improve oxygen delivery to cultured cells, which is crucial for:
- Cell Growth : Increasing yields in biological cell cultures requiring high oxygen levels.
- Microbial Cultures : Supplying gases like CO2 to microbial cells, optimizing growth conditions.
Case Study 1: Surfactant Efficacy in Coatings
A study evaluated the performance of this compound as a surfactant in industrial coatings. The results demonstrated significant improvements in adhesion and water resistance compared to traditional surfactants. The study highlighted its effectiveness at lower concentrations, reducing overall material costs while maintaining performance standards.
Case Study 2: Groundwater Remediation
In a field study focused on groundwater contamination, this compound was used to enhance the extraction of perfluorinated compounds from aquifers. The results indicated a notable increase in extraction rates, showcasing its potential as a viable solution for PFAS-contaminated sites.
Regulatory Considerations
Given the environmental concerns associated with PFAS compounds, including potential toxicity and bioaccumulation, the use of this compound is subject to regulatory scrutiny. Ongoing assessments aim to establish safe usage guidelines while balancing its beneficial applications.
Mechanism of Action
The mechanism of action of sodium 7-chloroperfluoroheptanoate is primarily related to its surfactant properties. It reduces surface tension and can interact with lipid bilayers, affecting membrane fluidity and permeability. This interaction is crucial in its applications in drug delivery and medical imaging. The molecular targets include cell membranes and various proteins involved in membrane dynamics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Sodium 7-Chloroperfluoroheptanoate vs. Sodium Perfluoroheptanoate
- Molecular Formula: this compound: C₇HClF₁₂O₂Na . Sodium perfluoroheptanoate: C₇HF₁₃O₂Na (lacks the terminal chlorine).
- This contrasts with the non-reactive C-F bonds dominating the perfluoro chain. The chlorine may also marginally increase molecular weight and alter solubility profiles.
This compound vs. Sodium Perfluorooctanoate (PFOA)
- Chain Length: this compound: 7 carbons. PFOA: 8 carbons.
- Regulatory Status: PFOA (C8) is globally restricted due to persistence and toxicity (e.g., Stockholm Convention). Shorter-chain alternatives like C6 compounds are often preferred, but C7 derivatives like this compound remain under regulatory scrutiny .
This compound vs. Sodium Chloroacetate
- Backbone Chemistry: Sodium chloroacetate (C₂H₃ClO₂Na) is a short-chain chloro-carboxylate without fluorination, used in organic synthesis . this compound’s fully fluorinated chain confers extreme hydrophobicity and chemical resistance, unlike the hydrophilic, non-fluorinated Sodium chloroacetate.
Physicochemical Properties
| Property | This compound | Sodium Perfluoroheptanoate | PFOA (C8) | Sodium Chloroacetate |
|---|---|---|---|---|
| Molecular Weight | ~452.5 g/mol | ~430.1 g/mol | ~414.1 g/mol | 144.5 g/mol |
| Solubility in Water | Moderate (enhanced by Na⁺) | Low | Low | High |
| Thermal Stability | High (decomposes >300°C) | High | High | Moderate (decomposes ~200°C) |
| Environmental Persistence | High (resists degradation) | High | Very High | Low |
Notes:
- Fluorinated compounds exhibit low biodegradability due to strong C-F bonds.
- Sodium chloroacetate, while less persistent, poses acute hazards (e.g., skin/eye irritation) requiring stringent handling .
Biological Activity
Sodium 7-chloroperfluoroheptanoate (also known as a perfluoroalkyl substance, or PFAS) is a compound that has garnered attention due to its unique chemical properties and potential biological effects. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and implications for health.
This compound is characterized by its perfluorinated carbon chain, which imparts stability and resistance to degradation. This stability is a double-edged sword, as it contributes to environmental persistence and bioaccumulation in living organisms.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological systems, influencing metabolic processes and cellular functions. Some key mechanisms include:
- Endocrine Disruption : PFAS compounds have been shown to disrupt endocrine signaling pathways, particularly those involving thyroid hormones and sex hormones. This disruption can lead to altered reproductive health and developmental issues.
- Cytotoxicity : Studies have demonstrated cytotoxic effects in various cell lines exposed to PFAS. The degree of toxicity often correlates with the length of the carbon chain and the presence of functional groups .
- Inflammation : this compound has been linked to inflammatory responses in tissues. This is particularly relevant in the context of chronic diseases such as obesity and diabetes, where inflammation plays a critical role .
Research Findings
Recent studies have explored the biological activity of this compound through various experimental models:
- Cell Culture Studies : In vitro studies using human cell lines have revealed that exposure to this compound can lead to altered cell viability and proliferation rates. Specific assays indicated increased apoptosis in certain cell types following exposure .
- Animal Models : Research utilizing rodent models has shown that this compound affects metabolic parameters such as insulin sensitivity and lipid metabolism. These findings suggest potential implications for metabolic disorders .
- Human Epidemiological Studies : Observational studies have linked PFAS exposure to adverse health outcomes in humans, including increased cholesterol levels, immune system dysfunction, and higher incidence rates of certain cancers .
Case Studies
- Case Study 1 : A study on pregnant women exposed to PFAS found associations with low birth weight and developmental delays in infants. The researchers highlighted the need for further investigation into the long-term effects on child development .
- Case Study 2 : In a cohort study focusing on firefighters exposed to PFAS-containing firefighting foams, researchers observed elevated rates of prostate cancer compared to non-exposed individuals. This underscores the potential carcinogenic effects of PFAS compounds .
Data Table: Summary of Biological Effects
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
